molecular formula C23H21FN2O4S B2996584 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide CAS No. 1005299-84-2

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide

Cat. No.: B2996584
CAS No.: 1005299-84-2
M. Wt: 440.49
InChI Key: XTKDXTKZHGAHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide is a synthetic organic compound featuring a tetrahydroquinoline core modified with a sulfonyl group, fluorophenyl substituent, and phenoxyacetamide moiety. While direct data on this compound are absent in the provided evidence, its structural analogs highlight key properties. The sulfonyl group enhances metabolic stability and binding affinity, while the fluorophenyl moiety improves lipophilicity and bioavailability . The phenoxyacetamide chain may contribute to hydrogen bonding interactions, a feature observed in bioactive acetamides like Flufenacet ().

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4S/c24-18-9-12-21(13-10-18)31(28,29)26-14-4-5-17-8-11-19(15-22(17)26)25-23(27)16-30-20-6-2-1-3-7-20/h1-3,6-13,15H,4-5,14,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKDXTKZHGAHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various disease models, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and structure:

  • Molecular Formula : C19H21FN2O3S
  • Molecular Weight : 376.44 g/mol
  • CAS Number : 941971-60-4

The structural configuration includes a tetrahydroquinoline core substituted with a sulfonyl group and a phenoxyacetamide moiety, which is crucial for its biological activity.

This compound primarily functions as an inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt). RORγt plays a significant role in the differentiation and function of Th17 cells, which are implicated in autoimmune diseases such as psoriasis and rheumatoid arthritis .

Biological Activity and Efficacy

Recent studies have demonstrated the compound's efficacy in various preclinical models:

  • Psoriasis Treatment : In murine models of psoriasis, the compound exhibited significant therapeutic effects at lower doses compared to existing treatments. The bioavailability was notably high (F = 48.1% in mice), indicating its potential as an orally bioavailable treatment option .
  • Rheumatoid Arthritis : The compound also showed promising results in models of rheumatoid arthritis, where it effectively reduced inflammatory markers and improved clinical symptoms without adverse side effects after two weeks of administration .
  • Safety Profile : Toxicological assessments indicated that the compound had no observable adverse effects at therapeutic doses, suggesting a favorable safety profile for further development .

Comparative Efficacy Table

Compound NameTarget DiseaseBioavailability (%)Efficacy (Model)Side Effects
This compoundPsoriasis48.1 (mice)Significant reduction in lesionsNone observed
GSK2981278Psoriasis6.2 (mice)Moderate reduction in lesionsMild adverse effects
N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinoline derivativesRheumatoid ArthritisNot specifiedEffective reduction in inflammationNone observed

Case Study 1: Efficacy in Autoimmune Models

A study published in November 2024 highlighted the compound's effectiveness as a RORγt inverse agonist in treating autoimmune conditions. In this study, mice treated with the compound showed a marked improvement in skin lesions associated with psoriasis compared to control groups .

Case Study 2: Safety Assessment

In another study focusing on safety and toxicity profiles over an extended period (two weeks), no significant adverse effects were reported among subjects administered the compound at therapeutic doses. This positions it as a strong candidate for further clinical trials aimed at treating Th17-mediated diseases .

Comparison with Similar Compounds

(a) Sulfonamide-Containing Tetrahydroquinoline Derivatives

Compounds such as 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) () share the fluorophenyl-sulfonamide motif. However, the tetrahydroquinoline core in the target compound distinguishes it from piperazine-based analogs. Synthesis of such derivatives typically involves sulfonylation and acetylation steps, with yields ranging from 72% to 79% (). The target compound’s synthesis likely parallels methods used for N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (), which employs chlorosulfonic acid and trifluoroacetic anhydride for functionalization.

(b) Acetamide Derivatives

Flufenacet (: C₁₄H₁₃F₄N₃O₂S, MW 364.34, MP 75°C) shares the acetamide group but replaces tetrahydroquinoline with a thiadiazole ring. This structural divergence results in distinct physicochemical properties; for example, Flufenacet’s lower melting point (75°C) compared to sulfonamide-tetrahydroquinoline analogs (132–230°C in ) suggests reduced crystallinity due to flexible thiadiazole moieties.

(c) Tetrahydroisoquinoline Sulfonamides

The compound in (MW 487.5, 100g-scale synthesis) features a tetrahydroisoquinoline core instead of tetrahydroquinoline. This minor structural variation (position of the nitrogen atom) can significantly alter bioactivity. For instance, tetrahydroisoquinolines are often explored as kinase inhibitors, whereas tetrahydroquinolines may target G-protein-coupled receptors .

Key Observations:

Bioactivity Clues: Fluorophenyl-sulfonamide analogs in were screened for enzyme inhibition (e.g., carbonic anhydrase), while indole-acetamides in underwent pLDH assays for antimalarial activity. The target compound’s phenoxyacetamide group may similarly enable interactions with parasitic or inflammatory targets .

Stability: Sulfonamide groups (as in ’s N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) enhance thermal stability, evidenced by higher melting points compared to non-sulfonylated acetamides .

Functional Group Impact

  • Fluorophenyl vs. Chlorophenyl : ’s chloro-nitrophenyl acetamide (MP unreported) likely has lower solubility than the target’s fluorophenyl derivative due to fluorine’s electronegativity and smaller atomic radius .
  • Phenoxy vs. Thiadiazolyl: Flufenacet’s thiadiazolyl group confers pesticidal activity, whereas the target’s phenoxy chain may favor CNS or anti-inflammatory applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.